5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Description
This compound is a hydrazone derivative synthesized by the condensation of 5-bromo-2-hydroxybenzaldehyde with a modified purine hydrazine moiety. Such hydrazones are often explored for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and metal coordination .
Synthesis typically involves refluxing the aldehyde with the purine hydrazine derivative in ethanol or methanol, followed by purification via recrystallization. The bromine substituent enhances lipophilicity and stability, while the hydroxyl group enables further functionalization or coordination with metal ions .
Properties
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O3/c1-10(2)6-7-25-14-15(24(3)18(28)22-16(14)27)21-17(25)23-20-9-11-8-12(19)4-5-13(11)26/h4-5,8-10,26H,6-7H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHFYGDHOWHJLS-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hydrazone linkage derived from 5-bromo-2-hydroxybenzaldehyde and a purine derivative. The molecular formula can be represented as with a molecular weight of approximately 396.25 g/mol.
Anticancer Activity
Recent studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties. A key study evaluated various hydrazone compounds against multiple cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancers. The results indicated that certain derivatives showed potent cytotoxic effects with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3h | PC-3 | 1.3 |
| 3h | MCF-7 | 3.0 |
| 3h | HT-29 | 1.7 |
These findings suggest that the structural features of hydrazones significantly influence their biological activity, with specific moieties enhancing selectivity and potency against cancer cells .
The mechanism underlying the anticancer activity of hydrazones often involves the induction of apoptosis through caspase activation. For instance, compound 3h was shown to increase caspase-3 activation, indicating its potential to trigger programmed cell death in cancerous cells . Additionally, some derivatives exhibited dose-dependent inhibition of RNA and DNA synthesis, further supporting their role as effective anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, hydrazone derivatives have been investigated for their antimicrobial activity. A recent study synthesized a series of hydrazide-hydrazone compounds and evaluated their efficacy against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5f | E. coli | 16.9 |
| 5f | S. aureus | 16.0 |
| 5f | K. pneumoniae | 19.9 |
The compound 5f demonstrated the strongest antimicrobial activity across several strains with minimum inhibitory concentrations (MIC) ranging from 2.5 mg/mL to higher values depending on the strain tested . This suggests that modifications in the molecular structure can significantly enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of halogen substituents (like bromine) and specific functional groups within the hydrazone framework can enhance both anticancer and antimicrobial activities . The incorporation of electron-withdrawing groups has been shown to improve bioactivity by increasing the lipophilicity and reactivity of the compounds.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Caffeine-Hydrazones : A study reported that caffeine-derived hydrazones exhibited selective cytotoxicity against T-lymphoblastic leukemia cells, with significant inhibition rates observed in vitro .
- Hydrazide-Hydrazone Derivatives : Research on novel hydrazide-hydrazone derivatives showed promising results against lung (A549) and breast (MCF-7) cancer cell lines, with some compounds demonstrating high selectivity and potency .
Scientific Research Applications
Synthesis and Structural Analysis
The compound can be synthesized through a multicomponent condensation reaction involving 5-bromo-2-hydroxybenzaldehyde and hydrazine derivatives. The structure is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the synthesis of related compounds has been reported where 5-bromo-2-hydroxybenzaldehyde is reacted with various amines and hydrazines to yield hydrazone derivatives with potential biological activity .
Biological Activities
Antitumor Activity
Research has indicated that hydrazone derivatives, including those derived from 5-bromo-2-hydroxybenzaldehyde, exhibit significant antitumor properties. A study demonstrated that these compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The incorporation of specific substituents on the hydrazone moiety can enhance its biological effectiveness.
Antiviral Properties
Compounds containing brominated nucleosides have shown antiviral activity by mimicking natural nucleosides, thereby interfering with viral replication processes. For example, 5-bromo derivatives have been utilized as structural analogs in the development of antiviral agents against various viruses . This property makes them valuable in medicinal chemistry for designing new antiviral drugs.
Applications in Molecular Biology
Fluorescent Labeling
The synthesis of fluorescently labeled nucleosides using brominated precursors has been a significant application area. These labeled nucleosides are crucial for tracking nucleic acid interactions in live cells, providing insights into cellular processes and gene expression . The ability to modify the hydrazone compound to include fluorescent tags enhances its utility in molecular biology research.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Antitumor Activity (2010) | Hydrazone derivatives showed significant inhibition of tumor cell lines. | Development of new anticancer therapies. |
| Antiviral Activity Research (2013) | Brominated compounds demonstrated efficacy against viral infections. | Potential drug development for antiviral treatments. |
| Fluorescent Labeling Techniques (2016) | Successful incorporation of fluorescent tags into nucleosides. | Enhanced imaging techniques in molecular biology. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following hydrazone derivatives share structural similarities with the target compound but differ in substituents on the benzaldehyde or heterocyclic core:
Notes:
- Electron-withdrawing groups (-Br, -NO₂) enhance antimicrobial activity against Gram-negative bacteria (e.g., Salmonella enterica) by increasing membrane permeability .
- Methoxy or chloro substituents on the benzaldehyde moiety reduce melting points compared to brominated analogues, likely due to decreased crystallinity .
- The 3-methylbutyl group on the purine core may improve pharmacokinetic properties (e.g., half-life) compared to shorter alkyl chains .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : All brominated hydrazones exhibit strong C=N stretches near 1610–1650 cm⁻¹, confirming hydrazone formation. Hydroxyl groups show broad peaks at 3100–3500 cm⁻¹ .
- NMR Data : The N=CH proton resonates between δ 8.35–8.47 ppm in DMSO-d₆, while aromatic protons in brominated derivatives appear as doublets or triplets (e.g., δ 7.50–7.88 ppm) .
- Thermal Stability : Brominated hydrazones generally decompose above 300°C, whereas methoxy-substituted analogues (e.g., compound 10 in ) melt at lower temperatures (311–312°C).
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The bromine atom and purine core synergistically improve bioactivity by enhancing target binding and resisting metabolic degradation.
- Synthetic Optimization : Microwave-assisted methods (e.g., ) reduce reaction times from hours to minutes compared to traditional refluxing .
- Therapeutic Potential: CA IX inhibitors derived from this scaffold are promising candidates for anticancer therapies targeting hypoxic tumors .
Limitations: Limited in vivo data and mechanistic studies are available for the purine hydrazone derivative. Further research is needed to evaluate toxicity and pharmacokinetics.
Q & A
Q. What are the optimal reaction conditions for synthesizing the hydrazone linkage in this compound?
The hydrazone bond is typically formed via condensation between the aldehyde group of 5-bromo-2-hydroxybenzaldehyde and the hydrazine moiety of the purine derivative. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMSO or DMF are preferred due to their ability to stabilize intermediates .
- Catalysts : Acidic or mild basic conditions (e.g., acetic acid or pyridine) enhance reaction rates and yields .
- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of sensitive functional groups .
Q. Which spectroscopic techniques are most effective for structural validation?
- 1H/13C NMR : Confirm the hydrazone bond (NH-N=C) via characteristic shifts at δ 8–10 ppm (1H) and 140–160 ppm (13C) .
- IR spectroscopy : Look for C=N stretches near 1600 cm⁻¹ and N-H stretches around 3200 cm⁻¹ .
- HRMS : Validate molecular weight consistency. For example, a calculated mass of 550.0978 vs. observed 550.0816 suggests minor impurities requiring purification (e.g., column chromatography) .
Q. How can factorial design optimize reaction parameters for higher yields?
Use a 2^k factorial design to test variables like temperature, solvent ratio, and catalyst concentration. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst (%) | 0.5 | 2.0 |
| Reaction Time | 6 h | 24 h |
| Analyze interactions using ANOVA to identify dominant factors and reduce experimental iterations . |
Advanced Questions
Q. How can computational methods predict reaction pathways for this compound’s synthesis?
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify energetically favorable pathways for hydrazone formation .
- Reaction path searches : Simulate intermediates (e.g., protonated aldehydes or tautomers) to optimize activation barriers .
- Machine learning : Train models on existing hydrazone synthesis data to predict optimal conditions (e.g., solvent polarity, steric effects) .
Q. What strategies resolve contradictions between spectroscopic data and expected structures?
- Multi-technique validation : Combine NMR with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in aromatic or tautomeric regions .
- Isotopic labeling : Introduce 15N or 13C labels to track hydrazone bond formation and confirm connectivity .
- Dynamic NMR : Detect slow conformational changes (e.g., hindered rotation in the hydrazone bond) that may explain split peaks .
Q. How can AI-driven experimental design accelerate process optimization?
- Autonomous labs : Integrate robotic platforms with AI to iteratively adjust parameters (e.g., stoichiometry, pH) based on real-time HPLC or MS feedback .
- Reaction informatics : Use libraries like the Aryl Halide Chemistry Informer Library (e.g., compound X12 in ) to benchmark synthetic performance across diverse substrates.
Q. What advanced separation techniques address purification challenges?
- Membrane technologies : Employ nanofiltration or reverse osmosis to isolate the compound from byproducts with similar polarity .
- Simulated moving bed (SMB) chromatography : Optimize for high-purity recovery in multi-gram syntheses .
Data Contradiction Analysis
Q. How to interpret discrepancies in HRMS data (e.g., observed vs. calculated mass)?
- Isotopic pattern analysis : Verify the presence of bromine (characteristic 1:1 isotopic ratio for 79Br/81Br) to rule out halogen loss .
- Post-source decay (PSD) : Use tandem MS to fragment the molecular ion and identify structural deviations (e.g., unexpected substituents) .
Q. Why might NMR spectra show unexpected splitting or integration ratios?
- Tautomerism : The purine-hydrazone system may exhibit keto-enol or imine-amine tautomerism, altering peak positions and multiplicities .
- Dynamic effects : Restricted rotation around the hydrazone bond (C=N) can split singlets into doublets at low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
